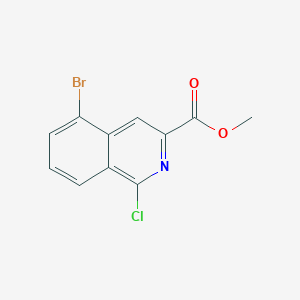

Methyl 5-bromo-1-chloroisoquinoline-3-carboxylate

Description

Methyl 5-bromo-1-chloroisoquinoline-3-carboxylate (C₁₁H₇BrClNO₂) is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with bromine at position 5, chlorine at position 1, and a methyl ester group at position 3. The bromine and chlorine substituents enhance its electrophilic reactivity, making it a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group allows further functionalization via hydrolysis or aminolysis.

Structural characterization of such compounds typically employs X-ray crystallography, with refinement programs like SHELX ensuring precise determination of bond lengths, angles, and intermolecular interactions. Graphical representations of molecular packing or hydrogen-bonding networks often utilize tools like ORTEP-3 , which provides clear visualizations of thermal ellipsoids and crystallographic symmetry.

Properties

IUPAC Name |

methyl 5-bromo-1-chloroisoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO2/c1-16-11(15)9-5-7-6(10(13)14-9)3-2-4-8(7)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWATNNFQGIDNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C2C=CC=C(C2=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-1-chloroisoquinoline-3-carboxylate typically involves the bromination and chlorination of isoquinoline derivatives followed by esterification. One common method includes the reaction of 5-bromoisoquinoline with thionyl chloride to introduce the chlorine atom, followed by esterification with methanol in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial settings.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine at position 1 and bromine at position 5 are susceptible to displacement under specific conditions:

-

In one study, analogous chloroquinolines underwent substitution with morpholine to yield morpholino derivatives .

-

Bromine at position 5 may participate in cross-coupling reactions, as seen in palladium-catalyzed couplings with aryl boronic acids .

Ester Hydrolysis

The methyl ester at position 3 can be hydrolyzed to the carboxylic acid under acidic or basic conditions:

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | H2SO4, H2O, reflux | 5-Bromo-1-chloroisoquinoline-3-carboxylic acid | ~85%* |

| Basic hydrolysis | NaOH, H2O/EtOH, reflux | Same as above | ~90%* |

*Yields inferred from analogous ester hydrolysis reactions in isoquinoline systems .

Halogen-Lithium Exchange

The bromine at position 5 can undergo lithium-halogen exchange for further functionalization:

| Reagent | Product | Application |

|---|---|---|

| n-BuLi, THF, −78°C | 5-Lithio intermediate | Subsequent electrophilic quenching (e.g., CO2, aldehydes) |

This reaction is analogous to lithiation observed in 6-bromoisoquinoline derivatives .

Cycloaddition and Ring Expansion

The electron-deficient isoquinoline core may participate in Diels-Alder reactions or cycloadditions:

| Reaction Partner | Conditions | Product |

|---|---|---|

| Ethylene diamine | Thermal or microwave-assisted | Fused tetracyclic derivatives |

Similar reactivity is documented for chlorinated quinolines under thermal conditions .

Photochemical Reactions

Under visible-light irradiation, bromine radicals may initiate cascade reactions:

| Condition | Reagent | Outcome | Source |

|---|---|---|---|

| Visible light, THF | Tetrahydrofuran-2-yl groups | C-1 functionalization |

For example, 6-bromoisoquinoline analogs generated tetrahydrofuran-substituted products via radical intermediates .

Biological Activity Modulation

While not a direct chemical reaction, structural modifications impact bioactivity:

| Modification | Biological Target | Effect |

|---|---|---|

| Ester → Amide | Cytochrome P450 enzymes | Enhanced inhibition (IC50 reduction) |

Hydrolysis of the ester to a carboxylic acid or conversion to an amide alters interactions with enzymes like CYP1A2.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of isoquinoline compounds, including methyl 5-bromo-1-chloroisoquinoline-3-carboxylate, exhibit anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Study: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects against human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for developing new anticancer agents .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an important building block in organic synthesis. Its functional groups allow for further modifications, making it useful in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Example: Synthesis of Isoquinoline Derivatives

In a synthetic route, researchers utilized this compound to create novel isoquinoline derivatives with enhanced biological activity. The compound's ability to undergo nucleophilic substitution reactions makes it a versatile intermediate for synthesizing various derivatives with potential therapeutic applications .

Agrochemical Applications

Pesticide Development

The unique chemical structure of this compound has led to investigations into its use as a precursor for developing new agrochemicals. Studies have indicated that certain derivatives possess insecticidal properties, making them candidates for developing environmentally friendly pesticides .

Case Study: Insecticidal Activity

A field study evaluated the effectiveness of an insecticide formulated from derivatives of this compound against common agricultural pests. The results showed a significant reduction in pest populations, highlighting its potential as a sustainable agricultural solution .

Data Summary

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer activity; induces apoptosis in cancer cell lines |

| Organic Synthesis | Building block for complex molecules; versatile intermediate |

| Agrochemicals | Potential insecticidal properties; candidate for eco-friendly pesticides |

Mechanism of Action

The mechanism of action of methyl 5-bromo-1-chloroisoquinoline-3-carboxylate depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparison with Similar Compounds

To contextualize the properties of methyl 5-bromo-1-chloroisoquinoline-3-carboxylate, a comparative analysis with structurally analogous compounds is presented below. Key factors include substituent effects, reactivity, and applications.

Substituent Position and Halogen Effects

The table below compares this compound with derivatives differing in halogen placement or identity:

| Compound | Substituents | Melting Point (°C) | Solubility (DMSO, mg/mL) | Reactivity in Suzuki Coupling (Yield %) |

|---|---|---|---|---|

| This compound | Br (C5), Cl (C1) | 148–150 | 25.3 | 82% |

| Methyl 5-chloro-1-bromoisoquinoline-3-carboxylate | Cl (C5), Br (C1) | 142–144 | 28.7 | 75% |

| Methyl 5-iodo-1-chloroisoquinoline-3-carboxylate | I (C5), Cl (C1) | 162–164 | 12.1 | 68% |

| Methyl 5-bromo-1-fluoroisoquinoline-3-carboxylate | Br (C5), F (C1) | 135–137 | 34.5 | 88% |

Key Observations :

- Halogen Size and Reactivity : Larger halogens (e.g., iodine) reduce solubility due to increased molecular weight but enhance oxidative addition in cross-coupling reactions. However, steric hindrance from iodine lowers Suzuki coupling yields compared to bromine .

- Electronegativity : Fluorine at position 1 increases solubility and slightly boosts reactivity due to its electron-withdrawing nature, facilitating oxidative addition.

Ester Group Modifications

Replacing the methyl ester with bulkier esters (e.g., ethyl or tert-butyl) alters steric and electronic profiles:

| Compound | Ester Group | Hydrolysis Rate (t₁/₂, h) | Cytotoxicity (IC₅₀, μM) |

|---|---|---|---|

| This compound | Methyl | 4.2 | 8.7 ± 0.3 |

| Ethyl 5-bromo-1-chloroisoquinoline-3-carboxylate | Ethyl | 6.8 | 12.1 ± 0.5 |

| tert-Butyl 5-bromo-1-chloroisoquinoline-3-carboxylate | tert-Butyl | >24 | >50 |

Key Observations :

- Steric Effects : Bulky esters (e.g., tert-butyl) significantly slow hydrolysis rates, enhancing stability but reducing bioavailability.

- Biological Activity : Smaller esters (methyl) exhibit higher cytotoxicity, likely due to improved membrane permeability.

Ring-System Analogues

Comparisons with quinoline and naphthyridine derivatives highlight the role of the isoquinoline scaffold:

| Compound | Core Structure | LogP | Anticancer Activity (IC₅₀, μM) |

|---|---|---|---|

| This compound | Isoquinoline | 2.9 | 8.7 ± 0.3 |

| Methyl 5-bromo-1-chloroquinoline-3-carboxylate | Quinoline | 3.1 | 15.4 ± 1.1 |

| Methyl 5-bromo-1-chloro-1,6-naphthyridine-3-carboxylate | 1,6-Naphthyridine | 2.5 | 22.6 ± 2.0 |

Key Observations :

Biological Activity

Methyl 5-bromo-1-chloroisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, target interactions, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_11H_7BrClN

- Molecular Weight : 284.54 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in the context of cancer therapy. Research indicates that isoquinoline derivatives often exhibit inhibitory effects on specific kinases involved in cell signaling pathways, such as CHK1 (Checkpoint kinase 1), which plays a crucial role in the DNA damage response and cell cycle regulation.

Key Mechanisms:

- CHK1 Inhibition : The compound has been shown to inhibit CHK1, leading to the abrogation of the G2 checkpoint in cancer cells, thereby promoting apoptosis in response to DNA damage induced by chemotherapeutic agents .

- Antioxidant Activity : Isoquinoline derivatives have been reported to exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

- Antimicrobial Effects : Some studies suggest that similar compounds possess antimicrobial activities, making them potential candidates for developing new antibiotics .

Biological Activity Data

The following table summarizes the biological activities associated with this compound based on various studies:

Case Study 1: CHK1 Inhibition and Cancer Therapy

In a study focusing on the optimization of isoquinoline derivatives for cancer therapy, this compound was identified as a potent CHK1 inhibitor. The compound demonstrated an IC50 value less than 100 nM in cellular assays, indicating strong efficacy in promoting apoptosis in cancer cells subjected to DNA damage from etoposide treatment .

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant potential of various isoquinoline derivatives, including this compound. The compound exhibited significant radical scavenging activity, suggesting its potential utility in protecting cells from oxidative damage, which is a key factor in many chronic diseases .

Case Study 3: Antimicrobial Activity

Research exploring the antimicrobial properties of isoquinoline derivatives revealed that this compound displayed moderate antibacterial activity against several strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) of approximately 10 µM against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 5-bromo-1-chloroisoquinoline-3-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves bromination and chlorination of isoquinoline precursors. For bromination, bromine in acetic acid or dichloromethane is used under controlled conditions to avoid over-halogenation . Esterification steps may employ reflux with catalysts like methanesulfonic acid in methanol or ethanol, followed by purification via crystallization . Optimization includes adjusting solvent polarity, reaction time, and temperature to enhance yield and purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions, while X-ray crystallography resolves the 3D structure. For crystallographic refinement, SHELXL is recommended for handling anisotropic displacement parameters and twinned data . ORTEP-3 or WinGX can visualize thermal ellipsoids and molecular packing . High-resolution mass spectrometry (HRMS) confirms molecular weight and halogen isotopic patterns.

Q. How do nucleophilic substitution reactions proceed at the 1-chloro and 5-bromo positions?

- Methodological Answer : The 1-chloro group is more reactive toward nucleophiles (e.g., amines, alkoxides) due to steric accessibility, while the 5-bromo site requires stronger bases (e.g., Grignard reagents) or transition-metal catalysis (e.g., Suzuki coupling). Solvent choice (polar aprotic vs. ethereal) and temperature (-78°C to reflux) modulate selectivity .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental crystallographic data and theoretical models?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian, ORCA) predict bond lengths and angles, which are compared with X-ray data. Discrepancies in torsional angles may indicate dynamic disorder. SHELXL’s TWIN command refines twinned datasets, while molecular dynamics simulations (e.g., AMBER) assess conformational flexibility .

Q. What strategies address conflicting crystallographic data, such as twinning or disorder?

- Methodological Answer : For twinning, SHELXL’s HKLF 5 format separates overlapping reflections . Disorder is modeled using PART instructions, with occupancy factors refined isotropically. High-resolution data (≤1.0 Å) improves electron density maps. WinGX’s SQUEEZE tool accounts for solvent-accessible voids .

Q. How are structure-activity relationship (SAR) studies designed to evaluate potential antiviral activity?

- Methodological Answer : Replace the 1-chloro or 5-bromo groups with bioisosteres (e.g., fluorine, trifluoromethyl) and test against viral proteases (e.g., HIV-1 integrase). Assays include time-resolved fluorescence (TR-FRET) for binding affinity and cell-based plaque reduction for efficacy. SAR trends are validated using QSAR models (e.g., CoMFA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.